5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyrrolidin-1-ylsulfonyl and tetrahydrofuran-2-ylmethyl groups. Common reagents used in these reactions include sulfonyl chlorides, pyrrolidine, and tetrahydrofuran derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the triazole and sulfonyl groups can facilitate interactions with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-ol
- [5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine
- 2-{5-[(Pyrrolidin-1-ylsulfonyl)methyl]-1H-indol-3-yl}ethanamine
Uniqueness
5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a tetrahydrofuran moiety, and a pyrrolidin-1-ylsulfonyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H22N4O3S2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4O3S2/c22-26(23,20-9-1-2-10-20)15-7-5-13(6-8-15)16-18-19-17(25)21(16)12-14-4-3-11-24-14/h5-8,14H,1-4,9-12H2,(H,19,25) |
InChI Key |
RHWDMARSDXRTNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CC4CCCO4 |
Origin of Product |
United States |
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